Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUGFFSHUCLHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Azetidine
The synthesis typically begins with the protection of azetidine’s secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures chemoselectivity in subsequent reactions.
Procedure :
Hydroxyethylation via Epoxide Ring-Opening
Introduction of the 2-hydroxyethyl group employs ethylene oxide under controlled basic conditions.
Procedure :
Methylamination via Reductive Amination
The methylamino group is introduced through reductive amination using methylamine and sodium triacetoxyborohydride (STAB).
Procedure :
-
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv) is treated with methylamine (2.0 equiv) in methanol.
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STAB (1.5 equiv) is added portionwise at 0°C, followed by stirring for 6 hours.
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Purification via silica gel chromatography (EtOAc/hexane, 1:1) yields the final product.
-
Yield: 65–72%.
Alternative Route: Bromoazetidine Intermediate
Synthesis of Tert-Butyl 3-Bromoazetidine-1-Carboxylate
A halogenated intermediate facilitates nucleophilic substitution.
Procedure :
Hydroxyethyl Group Introduction
The bromo intermediate undergoes nucleophilic displacement with ethylene glycol in the presence of potassium carbonate.
Procedure :
Methylamination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination introduces the methylamino group efficiently.
Procedure :
-
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv), methylamine (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C for 12 hours.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Ring-Opening | Boc protection → Hydroxyethylation → Methylamination | 65–72% | High regioselectivity; mild conditions | Multi-step purification required |
| Bromoazetidine Route | Bromination → Nucleophilic substitution → Buchwald-Hartwig amination | 70–82% | Scalable; avoids sensitive reagents | Requires palladium catalysts |
Optimization Strategies
Solvent and Temperature Effects
Purification Techniques
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Chromatography : Silica gel with EtOAc/hexane (1:1) effectively separates polar byproducts.
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Crystallization : Tert-butyl groups facilitate crystallization from ethanol/water mixtures.
Challenges and Mitigation
Ring-Opening Side Reactions
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Cause : Strained azetidine ring susceptible to nucleophilic attack.
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Solution : Use bulky bases (e.g., NaH) to minimize deprotection.
Over-Alkylation
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Cause : Excess methylamine leads to quaternary ammonium salts.
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Solution : Stoichiometric control and slow reagent addition.
Industrial-Scale Considerations
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Continuous Flow Reactors : Reduce reaction times for bromination and amination steps.
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Cost-Efficiency : Ethylene glycol and methylamine are economically favorable over specialized epoxides.
Emerging Methodologies
Enzymatic Hydroxyethylation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate is primarily investigated for its biological activities, particularly its role in drug development.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit promising antimicrobial properties. Modifications to the azetidine structure can enhance activity against various bacterial strains, including resistant ones.
Case Study : In vitro tests demonstrated that certain derivatives achieved minimum inhibitory concentrations (MIC) ranging from 1–8 µM against antibiotic-resistant strains, suggesting significant potential for therapeutic applications in treating infections.
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties through the modulation of apoptotic pathways.
Case Study : A structure-activity relationship (SAR) analysis revealed that specific modifications to the azetidine structure could enhance selectivity for cancer cell lines, potentially influencing mitochondrial function and apoptosis.
Enzyme Inhibition
One of the notable applications of this compound is its role as an inhibitor of transglutaminase enzymes, particularly transglutaminase 2 (TG2).
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against resistant strains with MIC of 1–8 µM |
| Anticancer | Modulates apoptotic pathways; enhances selectivity for cancer cells |
| Enzyme Inhibition | Inhibits transglutaminase 2, reducing gluten peptide deamidation |
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives with varied substituents at the 3-position exhibit distinct physicochemical and pharmacological properties. Below is a systematic comparison:
Structural and Functional Variations
Physicochemical and Pharmacological Insights
- Hydrophilicity: The 2-hydroxyethyl group in the target compound increases water solubility compared to nonpolar analogs like tert-butyl 3-cyano derivatives (LogP ~1.8 vs. ~2.5) .
- Bioactivity: Fluorinated derivatives (e.g., tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate) exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
- Stability: Cyano-substituted azetidines (e.g., tert-butyl 3-cyano-3-allyl derivatives) show lower thermal stability but higher reactivity in click chemistry applications .
Biological Activity
Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate (CAS Number: 2231676-06-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.3 g/mol
- CAS Number : 2231676-06-3
- Purity : ≥97%
The biological activity of this compound is believed to be associated with its ability to interact with various biological targets, particularly in the central nervous system (CNS). Compounds with similar structures have been noted for their potential as prodrugs that enhance drug delivery to the brain, thus improving therapeutic outcomes in CNS disorders .
1. CNS Distribution and Pharmacokinetics
Research indicates that derivatives of azetidine compounds can significantly influence CNS distribution. For instance, studies have shown that prodrugs can enhance the delivery of active pharmaceutical ingredients to the brain while reducing peripheral exposure .
A comparative analysis of pharmacokinetic properties is illustrated in Table 1:
| Prodrug | AUC Brain (ng/g*h) | AUC Serum (ng/g*h) | Brain/Serum Ratio |
|---|---|---|---|
| Sobetirome | 9.9 | 472.6 | 0.02 |
| Prodrug 3 | 17.2 | 136.5 | 0.13 |
This table demonstrates that prodrug formulations can significantly improve brain exposure compared to standard formulations.
2. Therapeutic Potential
This compound has been explored for its potential therapeutic applications in treating neurological disorders. Its structure suggests it may act as a modulator for various receptors involved in neuroprotection and neurogenesis .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of azetidine derivatives, researchers found that compounds similar to this compound exhibited significant improvements in oligodendrogenesis and myelination in rodent models . The study highlighted the compound's ability to enhance myelin protein production, which is crucial for neuronal health.
Case Study 2: Binding Affinity Studies
Binding affinity studies conducted on azetidine derivatives indicated that modifications at specific positions can significantly alter their interaction with neurotransmitter receptors . These findings suggest that this compound may exhibit selective binding properties that could be harnessed for therapeutic purposes.
Q & A
Basic: What are the most reliable synthetic routes for preparing tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the azetidine core. Key steps include:
- Azetidine ring formation : Use tert-butyl carbamate-protected intermediates to stabilize the ring during reactions. For example, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate can be reduced to introduce the hydroxyethyl group (NaBH₄ or LiAlH₄ in anhydrous ether) .
- Methylamino introduction : Employ reductive amination (e.g., H₂/Pd-C or NaBH₃CN) with formaldehyde or methylamine derivatives. Alternatively, nucleophilic substitution on a pre-functionalized azetidine (e.g., using methylamine in DMF at 60°C) .
- Optimization : Triethylamine or DMAP in dichloromethane at 0–20°C improves yields during sulfonylation or protection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
